molecular formula C12H9BrClN3O B503466 Pdcd4-IN-1

Pdcd4-IN-1

Cat. No.: B503466
M. Wt: 326.57g/mol
InChI Key: VYRKESGWNTVDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pdcd4-IN-1 is a useful research compound. Its molecular formula is C12H9BrClN3O and its molecular weight is 326.57g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

  • Breast Cancer :
    • Studies have demonstrated that overexpression of PDCD4 leads to reduced cell proliferation and increased apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. The inhibition of eIF4A by PDCD4 results in decreased translation of growth-promoting factors, effectively suppressing tumorigenesis .
  • Lung Cancer :
    • Research indicates that Pdcd4-IN-1 can inhibit lung tumorigenesis by regulating the p62-Nrf2 pathway. Overexpression of PDCD4 in lung cancer cells resulted in decreased p62 levels, leading to enhanced apoptosis and reduced cell proliferation .
  • Thyroid Cancer :
    • In papillary thyroid cancer, low-grade PDCD4 expression correlated with aggressive disease features and poor prognosis. The combination of PDCD4 expression levels with BRAF mutation status has been proposed as a robust prognostic marker .

Case Studies

Study Cancer Type Findings Implications
Study 1Breast CancerOverexpression of PDCD4 reduced proliferation and induced apoptosis in T47D cells.Suggests potential for this compound as a therapeutic agent in breast cancer.
Study 2Lung CancerThis compound inhibited p62 expression, promoting apoptosis in A549 cells.Highlights its role in targeting metabolic pathways in lung cancer therapy.
Study 3Thyroid CancerLow PDCD4 expression linked to poor outcomes; combined with BRAF status for better prognosis.Indicates utility as a prognostic biomarker in clinical settings.

Properties

Molecular Formula

C12H9BrClN3O

Molecular Weight

326.57g/mol

IUPAC Name

5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18)

InChI Key

VYRKESGWNTVDIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.